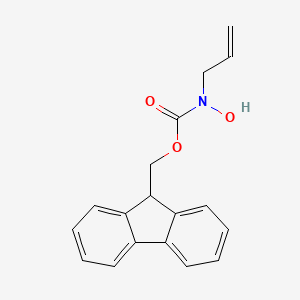

1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione

Overview

Description

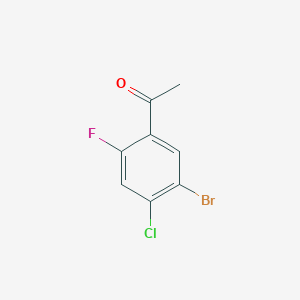

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings .

Synthesis Analysis

The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Molecular Structure Analysis

Quinones, a cyclic diketone structural compound, form the basis for the subgroup 9,10-anthraquinones . The carbonyl function is present on the 9th and 10th carbon positions of the quinone moiety .

Chemical Reactions Analysis

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties .

Physical And Chemical Properties Analysis

Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .

Scientific Research Applications

Chemotherapeutic Agent for Hepatocellular Carcinoma

A study has shown that AM3, a structural analog of mitoxantrone (which bears similarity to 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione), exhibits significant antiproliferative activity against hepatocellular carcinoma cell lines. This suggests its potential as a novel chemotherapeutic agent for treating liver cancer (Yuan, Lin, & Cheng, 2016).

Biological Activities of Marine-Derived Fungi

Anthraquinones and their derivatives from marine-derived fungi have attracted interest due to their diverse biological activities. These compounds have applications in pharmaceuticals, dyes, and food colorants. The review highlights the structural diversity of these compounds and their roles in various biological processes (Fouillaud et al., 2016).

Synthesis and Applications of Rubrene Derivatives

Research on rubrene and its derivatives, including modifications that could potentially involve anthraquinone structures, has shown promise for applications in organic electronics due to high charge carrier mobility. This review discusses synthesis routes and solid-state properties of rubrene derivatives, offering insights into their potential applications in electronic devices (Douglas, Clapham, & Murphy, 2020).

Antidiabetic Activities of Anthraquinone Derivatives

Anthraquinone derivatives such as emodin and diacerein have demonstrated antidiabetic activities. These compounds modulate metabolic-related genes and inflammatory cytokines, improving insulin sensitivity and glucose control. This indicates their potential in diabetes treatment and management (Martorell et al., 2021).

Organic Thermoelectric Materials

A mini-review presents the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, highlighting the potential for achieving high-performance organic thermoelectric materials with advanced processing techniques. This underscores the relevance of conducting polymers and their composites in energy conversion applications (Yue & Xu, 2012).

Mechanism of Action

Target of Action

The primary targets of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation, invasion, migration, and metastasis .

Mode of Action

This compound interacts with its targets by inhibiting their function . This inhibition results in the disruption of cancer cell processes, including proliferation, invasion, migration, and metastasis . Additionally, it induces cellular apoptosis and tumor angiogenesis, regulates the host immune response, and reverses tumor cell multidrug resistance .

Biochemical Pathways

The compound affects various biochemical pathways involved in the viability of cancer cells . These include pathways involving kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes . The downstream effects of these pathway disruptions include the inhibition of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

Anthraquinone-based compounds, in general, have been shown to have promising adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The action of this compound at the molecular and cellular level results in significant antitumor activities . These include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, the induction of cellular apoptosis and tumor angiogenesis, the regulation of the host immune response, and the reversal of tumor cell multidrug resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its presence has been detected in various environments, including air, water, food packaging, and even foodstuffs . These environmental factors can potentially affect the compound’s bioavailability and efficacy .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent . Additionally, this compound interacts with kinases, which are enzymes that regulate various cellular processes through phosphorylation. By modulating kinase activity, this compound can influence cell signaling pathways and cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of caspases, which are proteases that play a crucial role in the apoptotic pathway . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA and inhibits the activity of topoisomerases, preventing the relaxation of supercoiled DNA and thereby hindering DNA replication and transcription . Additionally, this compound can inhibit the activity of kinases by binding to their active sites, leading to the modulation of phosphorylation events and subsequent changes in cell signaling pathways . The compound also influences gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes enzymatic reactions such as methylation, oxidation, and dimerization to produce a range of anthraquinone derivatives . These metabolic transformations can influence the compound’s biological activity and pharmacokinetics. Additionally, this compound interacts with enzymes such as cytochrome P450s, which play a crucial role in drug metabolism and detoxification

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The localization and accumulation of the compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s ability to exert its effects on cellular processes.

properties

IUPAC Name |

1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGUFVZKUDRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)